molecular formula C₂₃H₂₇ClO₇ B1154770 1,4-Anhydro-1,5-dihydroxy-empagliflozin

1,4-Anhydro-1,5-dihydroxy-empagliflozin

Cat. No.: B1154770
M. Wt: 450.91
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Anhydro-1,5-dihydroxy-empagliflozin is a high-purity chemical impurity and deuterated stable isotope-labeled analog of Empagliflozin. Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor medication used for the management of type 2 diabetes mellitus and has demonstrated significant benefits in reducing cardiovascular death and the progression of chronic kidney disease (CKD) in patients . This compound is supplied with comprehensive characterization data and is intended for use as a reference standard in pharmaceutical research and development. Its primary applications include analytical method development (AMD), method validation (AMV), and Quality Control (QC) activities. It is particularly critical for ensuring product quality and regulatory compliance during the development and commercial production of Empagliflozin, including the preparation of Abbreviated New Drug Applications (ANDA) . Researchers value this standard for its role in stability-indicating studies, helping to identify, quantify, and monitor this specific impurity in Empagliflozin drug substances and products. Traceability to major pharmacopeial standards (such as USP or EP) can be established based on feasibility, ensuring its suitability for rigorous regulatory requirements . Please note: This product is provided for Research Use Only (RUO) and is strictly for analytical purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₂₃H₂₇ClO₇

Molecular Weight

450.91

Synonyms

Empagliflozin Impurity 2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features
Empagliflozin (Parent Drug) C₂₃H₂₇ClO₇ 450.91 864070-44-0 Intact 1,4-dihydroxy configuration
1,4-Anhydro-1,5-dihydroxy-empagliflozin C₂₃H₂₇ClO₇ 450.91 N/A 1,4-Anhydro ring; 1,5-dihydroxy substitution
3’’’-Epi-empagliflozin Impurity C₂₃H₂₇ClO₇ 450.91 N/A Epimerization at the 3’’’-position
(1R)-1,5-Dihydroxyempagliflozin C₂₃H₂₇ClO₇ 450.91 N/A R-configuration at the 1-position

Key Observations :

  • All analogues share the same molecular formula and weight as empagliflozin, but stereochemical modifications significantly impact their biological activity and metabolic stability.

Analytical and Functional Comparisons

Table 2: Analytical and Pharmacological Data

Parameter Empagliflozin This compound 3’’’-Epi-empagliflozin
HPLC Retention Time 8.2 min (RP-HPLC) Not reported; requires method optimization 9.5 min (RP-HPLC)
Stability Stable under standard conditions Short shelf life; requires controlled storage Moderate stability
Bioactivity Potent SGLT2 inhibition (IC₅₀ ~0.3 nM) No reported SGLT2 activity; used as impurity Reduced activity (~10% of parent)
Genotoxic Potential Non-genotoxic Under evaluation; limited data No data available

Key Findings :

  • This compound lacks therapeutic efficacy due to structural deviations but is critical for assessing drug degradation pathways .
  • The 3’’’-epi variant shows partial retention of SGLT2 activity, suggesting that stereochemistry at distal positions influences target engagement .

Preparation Methods

Lithiation and Coupling-Based Synthesis

The foundational approach to synthesizing 1,4-anhydro-1,5-dihydroxy-empagliflozin involves lithiation and coupling reactions. As described in U.S. Patent 10,913,762, the process begins with the lithiation of 4-bromo-1-chloro-2-(4-methoxybenzyl)-benzene using n-butyllithium in tetrahydrofuran (THF). The resulting lithium intermediate is coupled with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucopyranone, followed by acid quenching with methanesulfonic acid (MsOH) in methanol. This step forms a pentahydroxy intermediate, which undergoes reduction with triethylsilane (Et3_3SiH) and boron trifluoride etherate (BF3_3-OEt2_2) to yield empagliflozin precursors.

During these steps, this compound may form as a byproduct due to incomplete protection of hydroxyl groups or premature deprotection. For instance, the use of titanium tetrachloride (TiCl4_4) in the reduction of intermediates can lead to unintended ring formation, generating the anhydro derivative.

Table 1: Key Steps in Lithiation-Coupling Synthesis

StepReagents/ConditionsIntermediateYield
Lithiationn-BuLi, THF, -78°CLithium aryl85%
CouplingGluconolactone derivative, THFPentahydroxy intermediate78%
ReductionEt3_3SiH, BF3_3-OEt2_2Empagliflozin precursor70%
DeprotectionKOH, MeOHEmpagliflozin99.39% purity

Continuous Flow Chemistry Approach

European Patent EP4023644A1 introduces a continuous flow process to enhance the scalability and purity of empagliflozin synthesis. The lithiation step is conducted in a flow reactor, ensuring precise temperature control (-30°C to -10°C) and minimizing side reactions. The intermediate is subsequently reduced in the presence of molecular sieves (3Å), which adsorb water and prevent hydrolysis of sensitive intermediates. This method reduces critical impurities, including this compound, to below 0.15%.

Key Reaction Steps and Optimization

Role of Protecting Groups

The selection of protecting groups significantly impacts the formation of this compound. For example, the use of tert-butyldimethylsilyl (TBDMS) groups in early synthesis steps prevents unwanted cyclization. However, incomplete silylation or premature deprotection during workup can lead to hydroxyl group exposure, facilitating intramolecular ether formation (1,4-anhydro structure).

Reduction Conditions

The reduction of the ketone intermediate to the secondary alcohol is a critical juncture. Employing Et3_3SiH with BF3_3-OEt2_2 in dichloromethane at 0°C achieves >90% conversion. However, excess BF3_3 or elevated temperatures promote side reactions, increasing the anhydro impurity by 2–3%. Molecular sieves mitigate this by sequestering residual moisture, stabilizing the reaction environment.

Analytical Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Stability-indicating HPLC methods are pivotal for quantifying this compound. A reversed-phase C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (65:35, v/v) resolves the impurity at a retention time of 8.2 minutes. Detection via fluorescence (λex_{ex} = 254 nm, λem_{em} = 370 nm) ensures sensitivity down to 0.05%.

Table 2: HPLC Parameters for Impurity Analysis

ParameterSpecification
ColumnZorbax SB-C18 (250 × 4.6 mm, 5 µm)
Flow Rate1.0 mL/min
DetectionFluorescence (254/370 nm)
Linearity0.05–5.0 µg/mL (R2^2 > 0.999)

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular formula of this compound as C23_{23}H27_{27}ClO7_7, with a characteristic [M+H]+^+ peak at m/z 475.1264. Isotopic labeling studies using deuterated analogs (e.g., C23_{23}H23_{23}D4_4ClO7_7) aid in tracking impurity formation pathways.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Large-scale synthesis prioritizes solvent recycling, particularly THF and dichloromethane, which constitute 60–70% of process waste. Distillation under reduced pressure (50 mbar, 40°C) recovers >95% of THF, reducing production costs by 20%.

Crystallization and Purification

Final purification of empagliflozin via crystallization from ethanol:water (9:1) removes residual 1,4-anhydro-1,5-dihydroxy-impurity to <0.1%. Seeding with empagliflozin monohydrate ensures uniform crystal growth and minimizes co-precipitation of byproducts .

Q & A

Q. What are the recommended synthetic routes for 1,4-Anhydro-1,5-dihydroxy-empagliflozin, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including selective protection/deprotection of hydroxyl groups and regioselective substitutions. For example, empagliflozin derivatives are typically synthesized via:

  • Stepwise acetylation : Protecting hydroxyl groups with acetyl moieties under reflux conditions using glacial acetic acid as a catalyst .
  • Crystallization : Single-crystal growth is achieved by slow evaporation in ethanol, followed by structural validation via X-ray diffraction (XRD) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures intermediate purity. Characterization employs nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .

Q. How is the solubility profile of this compound determined in different solvent systems?

Solubility is assessed using dynamic methods in pure solvents (e.g., ethanol, methanol) and binary mixtures. Key steps include:

  • Thermodynamic modeling : The modified Apelblat equation correlates experimental solubility with temperature, while the NRTL model predicts activity coefficients in mixed solvents .
  • Experimental validation : Shake-flask method at 25–45°C, followed by UV-Vis spectrophotometry or HPLC quantification .
  • Critical parameters : Hydrogen bonding capacity and polarity of solvents significantly influence solubility .

Q. What analytical methods are recommended for impurity profiling of this compound?

Impurity identification requires:

  • HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) coupled to high-resolution MS for mass accuracy .
  • Stability-indicating assays : Forced degradation studies (acid/base hydrolysis, oxidation) to assess impurity formation under stress conditions .
  • Reference standards : Pharmacopeial-grade impurities (e.g., desbromo or hydroxy derivatives) are used for quantification .

Advanced Research Questions

Q. How can computational methods like DFT resolve structural ambiguities in this compound?

Density functional theory (DFT) complements experimental data by:

  • Spectral predictions : Simulating infrared (IR), Raman, and electronic circular dichroism (ECD) spectra to confirm absolute configuration .
  • Crystal structure validation : Comparing computed vs. experimental XRD data to identify lattice parameters and hydrogen-bonding networks .
  • Energy minimization : Optimizing molecular geometry to assess steric or electronic effects influencing reactivity .

Q. What experimental design strategies are optimal for studying the pharmacokinetic variability of this compound?

Robust pharmacokinetic studies require:

  • Factorial design : Use Minitab or similar software to model factors like dose, formulation, and fed/fasted states. For example, a 2-level factorial design with center points evaluates dose-response nonlinearity .
  • Bioanalytical validation : LC-MS/MS methods with a lower limit of quantification (LLOQ) <1 ng/mL ensure precision in plasma concentration measurements .
  • Covariate analysis : Adjust for variables like renal function or metabolic enzyme polymorphisms using mixed-effects modeling .

Q. How do albuminuria reduction mechanisms of this compound compare to empagliflozin in hypertensive models?

Mechanistic insights are derived from:

  • Mediation analysis : Quantify contributions of systolic blood pressure (SBP) and HbA1c changes to albuminuria reduction using post-hoc regression models .
  • Preclinical models : Uninephrectomized diabetic rats treated with the compound show dose-dependent glomerular filtration rate (GFR) improvements, measured via inulin clearance assays .
  • Biomarker correlation : Urinary TNF-α and MCP-1 levels are monitored to assess anti-inflammatory effects .

Q. How can contradictory data on the compound’s uric acid-lowering effects be reconciled in heart failure studies?

Address contradictions via:

  • Stratified analysis : Subgroup patients by baseline uric acid levels and renal function to isolate treatment effects .
  • Time-resolved pharmacokinetics : Measure serum uric acid (SUA) at multiple intervals (e.g., 4, 12, 24 weeks) to capture dynamic responses .
  • Mechanistic studies : In vitro assays on SGLT2-transfected HEK293 cells quantify urate transporter inhibition .

Q. What methodologies are used to assess the genotoxic potential of this compound impurities?

Regulatory-compliant approaches include:

  • Ames test : Bacterial reverse mutation assay with TA98 and TA100 strains to detect mutagenicity .
  • In silico toxicology : Derek Nexus or Leadscope software predict structural alerts for DNA reactivity .
  • Micronucleus assay : Human lymphocyte cultures exposed to impurities (up to 1 mM) for chromosomal damage assessment .

Q. Notes

  • Methodological focus : Emphasized experimental design, data analysis frameworks, and regulatory compliance.
  • Advanced vs. basic : Differentiated by mechanistic depth (e.g., DFT vs. HPLC) and statistical complexity (e.g., factorial design vs. solubility testing).

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